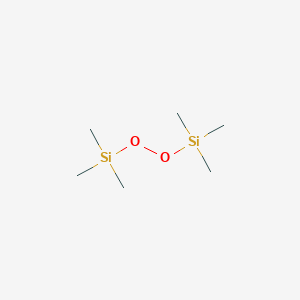
Bis(triméthylsilyl)peroxyde
Vue d'ensemble
Description
Bis(trimethylsilyl)peroxide is an organosilicon compound with the chemical formula C₆H₁₈O₂Si₂ . It is a colorless liquid that is soluble in organic solvents, provided they do not contain acidic groups. This compound serves as an aprotic analogue of hydrogen peroxide and is utilized in various sensitive organic oxidation reactions .
Applications De Recherche Scientifique
Bis(trimethylsilyl)peroxide has a wide range of applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less common, its role as an oxidant can be leveraged in biochemical studies involving oxidative stress and related pathways.
Mécanisme D'action
Target of Action
Bis(trimethylsilyl)peroxide (BTSP) is an organosilicon compound . It primarily targets organic compounds, particularly those that undergo oxidation reactions . It serves as an aprotic analogue of hydrogen peroxide, making it suitable for certain sensitive organic oxidations .
Mode of Action
BTSP interacts with its targets by serving as an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . This interaction leads to the oxidation of the target compounds . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis .
Biochemical Pathways
The primary biochemical pathway affected by BTSP is the oxidation pathway . BTSP can react with organolithium compounds to afford the silyl ether . It is also used in the Baeyer-Villiger oxidation of ketones .
Pharmacokinetics
It’s known that btsp is a colorless liquid that is soluble in organic solvents as long as they lack acidic groups . This suggests that its bioavailability could be influenced by the nature of the solvent used.
Result of Action
The result of BTSP’s action is the oxidation of the target compounds . This can lead to the formation of new compounds, such as silyl ethers when treated with organolithium compounds . In the Baeyer-Villiger oxidation, it can lead to the formation of lactones .
Action Environment
The action of BTSP can be influenced by environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, it is typically used under anhydrous conditions . Additionally, BTSP is sensitive to heat and can decompose to release oxygen . Therefore, the reaction conditions, including temperature and the presence of moisture, can significantly influence the action, efficacy, and stability of BTSP.
Analyse Biochimique
Biochemical Properties
Bis(trimethylsilyl)peroxide is an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions . Catalytic amounts of a proton source (H2O, MeOH) are needed to promote hydrolysis
Cellular Effects
Given its role as an oxygen source and its use in sensitive organic oxidations , it can be inferred that it may have significant effects on cellular redox processes
Molecular Mechanism
It is known to be an oxygen source that enables a controlled release of H2O2 under mostly anhydrous conditions This suggests that it may interact with biomolecules in a manner similar to hydrogen peroxide, potentially leading to oxidation reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)peroxide is typically synthesized by treating trimethylsilyl chloride with a hydrogen peroxide-urea complex . Another method involves the reaction of chlorotrimethylsilane with a diazabicyclooctane-hydrogen peroxide complex in the presence of dry dichloromethane . The reaction is carried out under an argon atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of bis(trimethylsilyl)peroxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of specialized equipment to handle the reactive intermediates and products is essential to prevent any hazardous incidents .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trimethylsilyl)peroxide primarily undergoes oxidation reactions. It serves as an oxygen source that enables a controlled release of hydrogen peroxide under mostly anhydrous conditions .
Common Reagents and Conditions:
Oxidation: Catalytic amounts of a proton source (such as water or methanol) are needed to promote hydrolysis.
Baeyer-Villiger Oxidation: This compound is used as an oxidant in the Baeyer-Villiger oxidation of ketones to esters or lactones.
Major Products:
Comparaison Avec Des Composés Similaires
Hydrogen Peroxide: Bis(trimethylsilyl)peroxide is an aprotic analogue of hydrogen peroxide, offering similar oxidative capabilities but under anhydrous conditions.
Bis(trifluoromethyl)peroxide: Another peroxide compound used in oxidative reactions, but with different reactivity and stability profiles.
Uniqueness: Bis(trimethylsilyl)peroxide is unique due to its ability to release hydrogen peroxide in a controlled manner under anhydrous conditions. This makes it particularly valuable in reactions where water-sensitive substrates are involved .
Propriétés
IUPAC Name |
trimethyl(trimethylsilylperoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMYYBBHOILIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434842 | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5796-98-5 | |
| Record name | Trimethylsilyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(trimethylsilyl)peroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


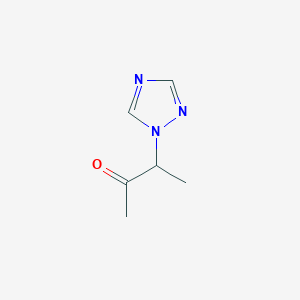

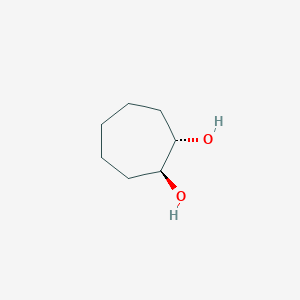

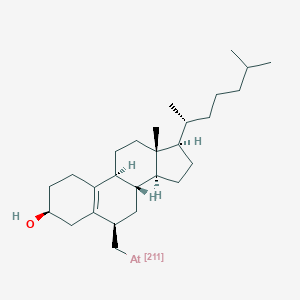

![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)

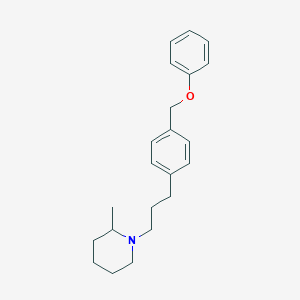
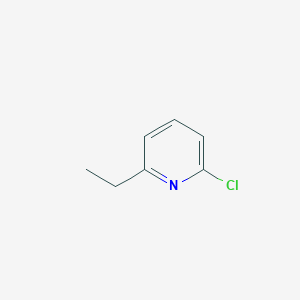
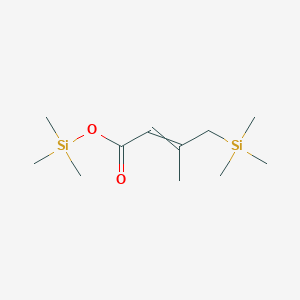
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)

